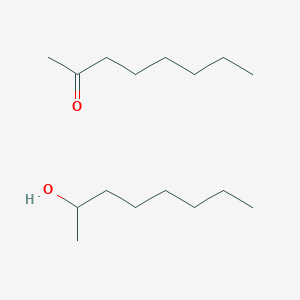

Octan-2-ol;octan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octan-2-ol: and octan-2-one are organic compounds with significant industrial and scientific applicationsIt is a colorless, oily liquid with a characteristic odor and is poorly soluble in water but soluble in most organic solvents It is a colorless, volatile liquid commonly used in the fragrance industry .

Preparation Methods

Octan-2-ol: is commercially produced by the base-cleavage of ricinoleic acid, with castor oil being the main feedstock . Another method involves the reduction of 2-octanone .

Octan-2-one: can be synthesized through the oxidation of 2-octanol or by the selective oxidation of 1-octene . It can also be produced by the condensation of acetone and pentanal followed by hydrogenation of the alkene .

Chemical Reactions Analysis

Octan-2-ol: undergoes various chemical reactions, including:

Reduction: It can be reduced to form octane using strong reducing agents.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Octan-2-one: participates in reactions such as:

Reduction: Octan-2-one can be reduced to octan-2-ol using reducing agents like lithium aluminum hydride.

Condensation: It can undergo aldol condensation with aldehydes to form larger molecules.

Oxidation: It can be further oxidized to form carboxylic acids under strong oxidizing conditions.

Scientific Research Applications

Octan-2-ol: is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of surfactants, cosmetic emollients, esters, and plasticizers.

Biology: As a frother in mineral flotation and a wetting agent.

Medicine: In the synthesis of pharmaceutical compounds and piperine derivatives.

Industry: Used in flavors, paints, coatings, lubricants, and fuels.

Octan-2-one: is used in:

Fragrance Industry: As a component in perfumes and fragrances.

Food Industry: As a flavoring agent in various food products.

Chemical Synthesis: As an intermediate in organic synthesis and in the study of biomolecule-ligand complexes.

Mechanism of Action

Octan-2-ol: exerts its effects primarily through its interactions with lipid membranes, altering their fluidity and permeability. It can also act as a solvent, facilitating the dissolution and transport of hydrophobic molecules .

Octan-2-one: acts as a volatile compound that can interact with olfactory receptors, contributing to its use in fragrances and flavorings. It can also participate in various chemical reactions, forming intermediates that are crucial in organic synthesis .

Comparison with Similar Compounds

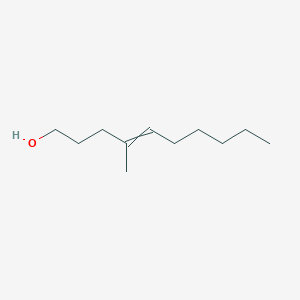

Octan-2-ol: and octan-2-one can be compared with other similar compounds such as:

2-ethylhexanol: Used as an alternative to octan-2-ol in some applications.

1-octanol: Another alcohol with similar properties but different structural characteristics.

3-octanone: and 4-octanone : Isomers of octan-2-one with different positions of the carbonyl group.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to structural differences.

Properties

CAS No. |

58053-50-2 |

|---|---|

Molecular Formula |

C16H34O2 |

Molecular Weight |

258.44 g/mol |

IUPAC Name |

octan-2-ol;octan-2-one |

InChI |

InChI=1S/C8H18O.C8H16O/c2*1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3;3-7H2,1-2H3 |

InChI Key |

OVLLYKKSSIIUMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)O.CCCCCCC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)

![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)

![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)

![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)

![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)

![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)

![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)